Cas no 1860706-38-2 (3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine)

3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine is a structurally distinct heterocyclic compound featuring a benzyl-substituted pyrrolidine moiety linked via an ether bridge to a 4-aminopyridine core. This scaffold is of interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The presence of both a basic amine and an ether linkage enhances its solubility and reactivity, facilitating further derivatization. Its rigid yet flexible structure allows for selective interactions with target proteins, making it valuable in drug discovery, particularly for central nervous system (CNS) targets. The compound’s synthetic accessibility and modular design further underscore its utility in exploratory research.
3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine structure
1860706-38-2 structure
商品名:3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine
CAS番号:1860706-38-2
MF:C16H19N3O
メガワット:269.341563463211
CID:5977478
PubChem ID:165524868

3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine 化学的及び物理的性質

名前と識別子

    • 1860706-38-2
    • EN300-1296132
    • 3-[(1-benzylpyrrolidin-3-yl)oxy]pyridin-4-amine
    • 3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine
    • インチ: 1S/C16H19N3O/c17-15-6-8-18-10-16(15)20-14-7-9-19(12-14)11-13-4-2-1-3-5-13/h1-6,8,10,14H,7,9,11-12H2,(H2,17,18)
    • InChIKey: RCPYZDXEOREJNG-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=NC=CC=1N)C1CN(CC2C=CC=CC=2)CC1

計算された属性

  • せいみつぶんしりょう: 269.152812238g/mol
  • どういたいしつりょう: 269.152812238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 293
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 51.4Ų

3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1296132-100mg
3-[(1-benzylpyrrolidin-3-yl)oxy]pyridin-4-amine
1860706-38-2
100mg
$867.0 2023-09-30
Enamine
EN300-1296132-500mg
3-[(1-benzylpyrrolidin-3-yl)oxy]pyridin-4-amine
1860706-38-2
500mg
$946.0 2023-09-30
Enamine
EN300-1296132-1.0g
3-[(1-benzylpyrrolidin-3-yl)oxy]pyridin-4-amine
1860706-38-2
1g
$0.0 2023-06-06
Enamine
EN300-1296132-50mg
3-[(1-benzylpyrrolidin-3-yl)oxy]pyridin-4-amine
1860706-38-2
50mg
$827.0 2023-09-30
Enamine
EN300-1296132-250mg
3-[(1-benzylpyrrolidin-3-yl)oxy]pyridin-4-amine
1860706-38-2
250mg
$906.0 2023-09-30
Enamine
EN300-1296132-5000mg
3-[(1-benzylpyrrolidin-3-yl)oxy]pyridin-4-amine
1860706-38-2
5000mg
$2858.0 2023-09-30
Enamine
EN300-1296132-10000mg
3-[(1-benzylpyrrolidin-3-yl)oxy]pyridin-4-amine
1860706-38-2
10000mg
$4236.0 2023-09-30
Enamine
EN300-1296132-2500mg
3-[(1-benzylpyrrolidin-3-yl)oxy]pyridin-4-amine
1860706-38-2
2500mg
$1931.0 2023-09-30
Enamine
EN300-1296132-1000mg
3-[(1-benzylpyrrolidin-3-yl)oxy]pyridin-4-amine
1860706-38-2
1000mg
$986.0 2023-09-30

3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine 関連文献

3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1860706-38-2 and Product Name: 3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine

The compound with the CAS number 1860706-38-2 and the product name 3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of a benzylpyrrolidinyl moiety linked to a pyridine core suggests a unique combination of pharmacophoric elements that may contribute to its biological activity.

Recent studies in medicinal chemistry have highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The 1-benzylpyrrolidin-3-yl group in this compound is particularly noteworthy, as benzyl-substituted pyrrolidines have been extensively studied for their role in modulating various biological pathways. This structural feature, combined with the amine and ether functionalities, positions the compound as a promising candidate for further investigation.

The pyridin-4-amine moiety further enhances the compound's potential as a pharmacological agent. Pyridine derivatives are well-documented for their involvement in a wide range of biological processes, including enzyme inhibition and receptor binding. The specific arrangement of atoms in this compound's structure may influence its interactions with biological targets, making it a valuable asset in the development of new drugs.

In the context of contemporary research, compounds like 3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine are being explored for their potential in addressing various therapeutic challenges. For instance, studies have indicated that such molecules may exhibit properties conducive to the treatment of neurological disorders, cardiovascular diseases, and inflammatory conditions. The ability to modulate key biological pathways through precise structural design remains a cornerstone of modern drug development.

The synthesis of this compound involves sophisticated chemical methodologies that ensure high purity and yield. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to construct the complex framework of the molecule. These synthetic strategies not only highlight the ingenuity of organic chemists but also underscore the importance of innovative approaches in pharmaceutical research.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine and its potential targets. These simulations provide insights into binding affinities, enzyme kinetics, and metabolic stability, which are critical factors in determining the compound's efficacy and safety profile. The integration of computational methods with experimental data has accelerated the pace of drug discovery, enabling researchers to identify promising candidates more efficiently.

The pharmacological evaluation of this compound has revealed intriguing properties that warrant further exploration. Preliminary experiments suggest that it may exhibit inhibitory activity against certain enzymes and receptors implicated in disease pathogenesis. Such findings underscore the need for comprehensive characterization studies to elucidate its mechanism of action and therapeutic potential.

In conclusion, 3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine, with its CAS number 1860706-38-2, represents a compelling example of how structural innovation can drive advancements in pharmaceutical chemistry. Its unique combination of functional groups and promising biological properties position it as a valuable asset in ongoing drug development efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly significant role in addressing unmet medical needs.

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